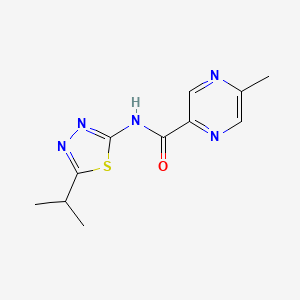

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-methylpyrazine-2-carboxamide

Description

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-methylpyrazine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isopropyl group at the 5-position and a 5-methylpyrazine-2-carboxamide moiety at the 2-position. This structure combines electron-deficient aromatic systems (thiadiazole and pyrazine) with hydrophobic (isopropyl) and hydrogen-bonding (carboxamide) groups, making it a candidate for diverse biological and material applications.

Properties

Molecular Formula |

C11H13N5OS |

|---|---|

Molecular Weight |

263.32 g/mol |

IUPAC Name |

5-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide |

InChI |

InChI=1S/C11H13N5OS/c1-6(2)10-15-16-11(18-10)14-9(17)8-5-12-7(3)4-13-8/h4-6H,1-3H3,(H,14,16,17) |

InChI Key |

ZVQQEKYPCGZFJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NC2=NN=C(S2)C(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-methylpyrazine-2-carboxamide typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-isopropyl-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole or pyrazine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-methylpyrazine-2-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The pyrazine ring introduces electron-withdrawing properties, contrasting with the electron-donating methoxy group in compound 5e or the electron-deficient nitro group in .

- Bioactivity Drivers : Carboxamide groups are critical for hydrogen bonding in biological targets, as seen in anticonvulsant thiadiazole derivatives .

Anticonvulsant and Antitumor Potential

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Pyrazine and nitro substituents enhance electrophilicity, improving interactions with enzymatic targets (e.g., kinases ).

- Hydrophobic Substituents : Isopropyl and benzylthio groups (5h ) improve logP values, aiding blood-brain barrier penetration in anticonvulsant models .

Computational and Spectroscopic Insights

- DFT Studies : Exact-exchange functionals (e.g., B3LYP ) predict that electron-deficient thiadiazole cores stabilize charge-transfer interactions, relevant to drug-receptor binding.

- NMR Data : Thiadiazole protons in analogs resonate at δ 7.5–8.5 ppm (aromatic) and δ 1.2–1.5 ppm (isopropyl CH₃), consistent with the target compound’s expected spectra .

Biological Activity

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-methylpyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H15N3O2S2 |

| Molecular Weight | 297.391 g/mol |

| CAS Number | 6314-73-4 |

| InChI Key | RVZBTLZCOLGOHU-UHFFFAOYSA-N |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thiadiazoles. For instance, derivatives of 1,3,4-thiadiazole have shown promising cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several thiadiazole derivatives against human cancer cell lines including MCF-7, HepG2, A549, and HeLa. The results indicated that certain derivatives exhibited IC50 values significantly lower than that of the reference drug sorafenib.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5d | 0.37 | HeLa |

| 5g | 0.73 | HeLa |

| 5k | 0.95 | HeLa |

| Sorafenib | 7.91 | HeLa |

Flow cytometry analysis confirmed that these compounds induced apoptotic cell death in HeLa cells and arrested the cell cycle at the sub-G1 phase, indicating their potential as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing thiadiazole rings have also been explored. Research indicates that these compounds can inhibit key inflammatory pathways.

Mechanistic Insights

In a study involving carrageenan-induced inflammation in rats, a derivative similar to this compound demonstrated significant reductions in paw edema and levels of inflammatory markers such as COX-2 and IL-1β.

| Inflammatory Marker | Reduction (%) |

|---|---|

| COX-2 | 82.5 |

| IL-1β | 89.5 |

| C-reactive protein | 77.1 |

These findings suggest that thiadiazole derivatives could serve as effective anti-inflammatory agents by modulating nitric oxide-dependent mechanisms involved in inflammation .

Antimicrobial Activity

Another aspect of biological activity for this compound is its antimicrobial properties.

Antimicrobial Efficacy

Research has shown that thiadiazole derivatives possess antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.